molecular formula C19H22N4O3S B3403744 methyl 2-(6-butyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173345-62-4

methyl 2-(6-butyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B3403744
CAS RN: 1173345-62-4
M. Wt: 386.5 g/mol
InChI Key: JPXMNSWLQPPNPU-UHFFFAOYSA-N
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Description

“Methyl 2-(6-butyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a complex organic compound. It contains several functional groups, including a methyl ester, a butyl group, a pyrazole ring, and a benzothiazole ring .


Synthesis Analysis

The synthesis of this compound could involve several steps. The pyrazole ring could be synthesized through a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . The benzothiazole ring could be formed through a condensation reaction . The exact synthesis would depend on the specific substituents and their positions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 5-membered pyrazole ring and a 6-membered benzothiazole ring. The pyrazole ring contains two nitrogen atoms, while the benzothiazole ring contains a sulfur and a nitrogen atom .


Chemical Reactions Analysis

This compound could undergo various chemical reactions. For instance, the pyrazole ring could react with alkyl halides in the presence of a copper catalyst . The benzothiazole ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, its acidity could be determined by its pKa value . Its solubility and reactivity could also be predicted based on its structure .

Mechanism of Action

The mechanism of action of this compound would depend on its application. If it’s used as a pharmaceutical, it would interact with biological targets to exert its effects .

Safety and Hazards

The safety and hazards of this compound would depend on its structure and properties. Proper handling and disposal methods should be followed to ensure safety .

properties

IUPAC Name

methyl 2-[6-butyl-2-(1-methylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-4-5-6-13-7-8-15-16(11-13)27-19(23(15)12-17(24)26-3)20-18(25)14-9-10-22(2)21-14/h7-11H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXMNSWLQPPNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N(C(=NC(=O)C3=NN(C=C3)C)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(6-butyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(6-butyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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methyl 2-(6-butyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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methyl 2-(6-butyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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methyl 2-(6-butyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Reactant of Route 5
methyl 2-(6-butyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Reactant of Route 6
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methyl 2-(6-butyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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